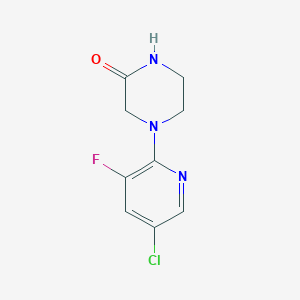
4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one” is a derivative of pyridine and piperazine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, along with the chloro and fluoro substituents. The exact structure would depend on the specific locations of these substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and piperazine rings, as well as the chloro and fluoro substituents. For example, the compound is likely to be polar due to the presence of the nitrogen atoms and the halogen substituents .Aplicaciones Científicas De Investigación
Pharmaceuticals: Targeted Drug Design
The presence of both chloro and fluoro substituents in the pyridine ring makes this compound a valuable intermediate in the synthesis of targeted drug molecules. Its structure allows for selective binding to target proteins, potentially leading to the development of new medications with fewer side effects. The piperazine moiety is a common feature in many pharmaceuticals, known for its ability to interact with various biological targets .
Agricultural Chemistry: Pesticide Development
Fluorinated pyridines, such as the one , are often used in the development of pesticides. The introduction of fluorine atoms into lead structures has been shown to improve physical, biological, and environmental properties, making this compound a candidate for creating more effective and environmentally friendly pesticides .
Radiopharmaceuticals: Imaging Agents
The fluorine atom can be substituted with the radioactive isotope F-18, making compounds like “4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one” potential imaging agents for positron emission tomography (PET) scans. This application is particularly relevant in the diagnosis and research of diseases such as cancer .
Material Science: Fluorinated Polymers
The compound’s ability to undergo various chemical reactions makes it a useful building block in the synthesis of fluorinated polymers. These materials have unique properties, including high resistance to solvents, acids, and bases, as well as thermal stability, which are desirable in many industrial applications .
Veterinary Medicine: Animal Health Products
Similar to human pharmaceuticals, this compound can be used to develop drugs for veterinary medicine. Its structural features allow for the creation of treatments that are more selective and potent, improving the health and well-being of animals .
Chemical Synthesis: Organic Intermediate
“4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one” serves as an intermediate in the synthesis of various organic compounds. Its reactive sites enable it to participate in multiple types of chemical reactions, leading to the creation of a wide array of substances, including herbicides and insecticides .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN3O/c10-6-3-7(11)9(13-4-6)14-2-1-12-8(15)5-14/h3-4H,1-2,5H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZJQSBNMHCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2855633.png)
![(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2855634.png)

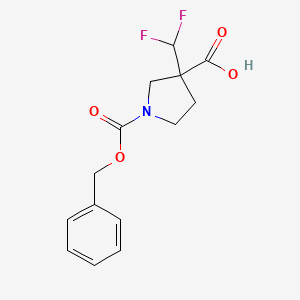
![3,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2855639.png)
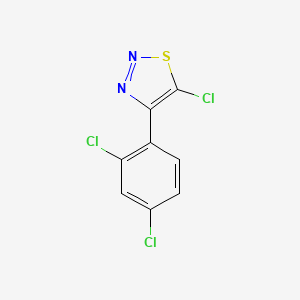
![7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2855643.png)
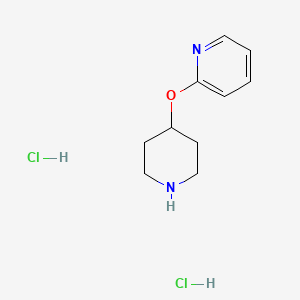

![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)
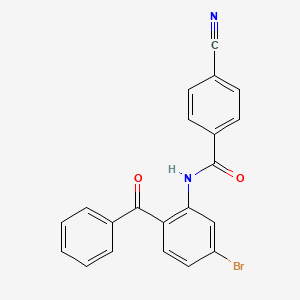
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2855652.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2855655.png)